
2,8-ビス(トリフルオロメチル)キノリン-4-カルボン酸
概要
説明
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid, also known as BTMQ, is a synthetic quinoline-based compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 185-188°C, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). BTMQ has been used in various biochemical and physiological experiments, and is becoming increasingly popular for its versatility and effectiveness in lab settings.
科学的研究の応用
医薬品化学: 抗マラリア薬開発
2,8-ビス(トリフルオロメチル)キノリン-4-カルボン酸: は、抗マラリア薬であるメフロキンの合成における重要な中間体です . メフロキンは、他の薬剤に耐性のあるマラリア原虫の株に対して効果があります。この化合物のトリフルオロメチル基は、その親油性を高め、生物学的膜を透過して治療効果を発揮するのを助けます。
薬理学: トリコモナス殺菌活性
この化合物は、トリコモナス症の原因となる原虫であるトリコモナス膣炎に対する活性を調べられています . この化合物は、重要なトリコモナス殺菌活性を示し、この性感染症の新しい治療法の開発のための潜在的な候補となっています。
有機合成: フッ素化ビルディングブロック
有機合成において、2,8-ビス(トリフルオロメチル)キノリン-4-カルボン酸は、フッ素化ビルディングブロックとして役立ちます。 この化合物をより大きな分子に組み込むことで、揮発性、安定性、反応性などの化学的性質を大幅に変えることができ、これは所望の特性を持つ化合物を創製するために不可欠です .
分析化学: 標準物質
この化合物は、分析機器や手順の精度と信頼性を確保するために、分析方法における標準物質として使用されます。 明確な構造と特性により、機器の較正と方法の検証に適しています .
環境科学: 生物蓄積の研究
研究者は、2,8-ビス(トリフルオロメチル)キノリン-4-カルボン酸を使用して、フッ素化有機化合物の環境影響を研究しています。 この化合物の安定性と分解に対する耐性は、生態系における類似の化合物の生物蓄積と永続性を理解するのに役立ちます .
工業化学: 材料科学
材料科学では、この化合物の独特の構造的特徴が、高度な材料の開発のために探求されています。 この化合物のフッ素化部分は、熱安定性と耐薬品性を向上させたポリマーの創製に貢献する可能性があります .
生化学: 酵素阻害研究
この化合物は、T. vaginalisなどの寄生生物の酵素に結合する能力があり、生化学における酵素阻害研究に活用されています。 これは、潜在的な薬物候補の作用機序を解明し、治療目的の阻害剤を設計するのに役立ちます .
ケミカルバイオロジー: 蛍光プローブ
蛍光特性により、2,8-ビス(トリフルオロメチル)キノリン-4-カルボン酸は蛍光プローブの開発に使用できます。 これらのプローブは、分子レベルで生物学的プロセスをイメージングおよび研究するための貴重なツールです .
Safety and Hazards
作用機序
Target of Action
It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.
Mode of Action
Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.
Biochemical Pathways
Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.
Pharmacokinetics
Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.
Result of Action
Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.
特性
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
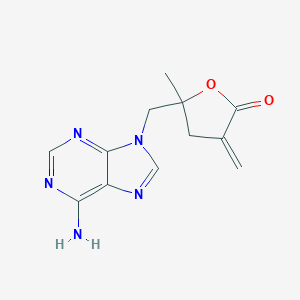
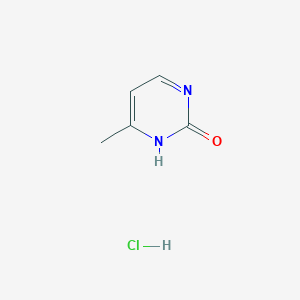
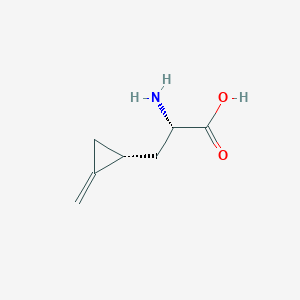

![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
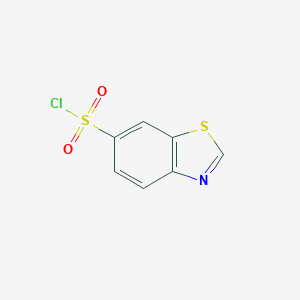
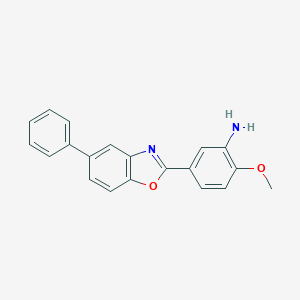

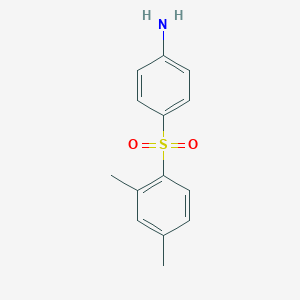
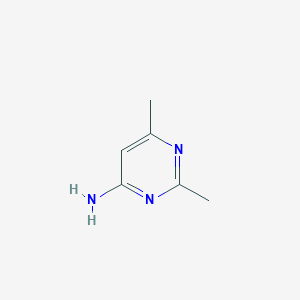
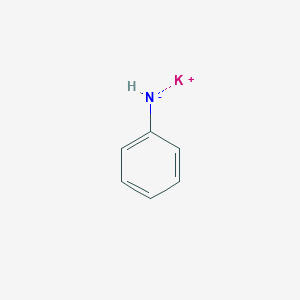
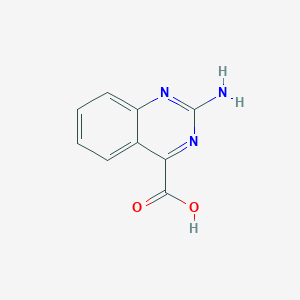

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
